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Compound of Interest

Compound Name: Cefoxazole

Cat. No.: B1200260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Notice: The user initially inquired about "Cefoxazole." However, this appears to be a non-

existent drug, and the context strongly suggests the intended subject was Cefazolin, a widely-

used first-generation cephalosporin antibiotic. This document proceeds under that assumption.

Introduction
Cefazolin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against

various bacterial pathogens.[1][2] Administered parenterally, it is frequently utilized for the

treatment of bacterial infections and as a prophylactic agent in surgical procedures.[2][3] This

technical guide provides a comprehensive overview of the preclinical pharmacology and

toxicology of Cefazolin, summarizing key data from various animal studies to inform further

research and drug development efforts.

Pharmacology
Mechanism of Action
Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It

specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential

enzymes involved in the final step of peptidoglycan synthesis.[1][2][5] This disruption of cell

wall integrity leads to bacterial cell lysis and death.[1][4]

Caption: Cefazolin's Mechanism of Action.
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Spectrum of Activity
Cefazolin is primarily active against Gram-positive cocci, including Staphylococcus aureus

(both penicillin-sensitive and penicillin-resistant strains) and various Streptococcus species.[6]

It also demonstrates activity against some Gram-negative bacteria such as Escherichia coli,

Klebsiella pneumoniae, and Proteus mirabilis.[6]

Pharmacokinetics
Preclinical studies in various animal models have characterized the pharmacokinetic profile of

Cefazolin. Following parenteral administration, it is rapidly absorbed and widely distributed into

body tissues and fluids, although penetration into the central nervous system is poor.[6][7]

Cefazolin is not significantly metabolized and is primarily excreted unchanged in the urine

through glomerular filtration and tubular secretion.[2][6][7]

Table 1: Pharmacokinetic Parameters of Cefazolin in Preclinical Species

Species
Dose
(mg/kg)

Route
Cmax
(µg/mL)

T½
(hours)

AUC
(h·µg/mL)

Referenc
e

Rat (Lean) 50 IV - 0.6 - [8]

Rat

(Obese)
50 IV - 0.62 - [8]

Dog 22 IV 37.3 0.96 74.99 [9]

Dog
22 (IV) +

22 (IM)
IV + IM 51.5 1.11 154.16 [9]

Cat 20 IV - 1.18 - [3]

Toxicology
Cefazolin has demonstrated a low order of acute toxicity in preclinical studies.[10][11]

Subacute and chronic toxicity studies have primarily revealed local tissue reactions at the

injection site.[10][12]

Acute Toxicity
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The acute toxicity of Cefazolin has been evaluated in several species via various routes of

administration.

Table 2: Acute Toxicity (LD50) of Cefazolin in Preclinical Species

Species
Route of
Administration

LD50 (g/kg) Reference

Mice Intravenous ≥3.9 [13]

Intraperitoneal ≥4 [13]

Subcutaneous 7.6 [13]

Oral >11 [5][13]

Rats Intravenous 2.0-5.6 [11]

Subcutaneous 5.0-15.0 [11]

Subacute and Chronic Toxicity
In subacute and chronic toxicity studies in rats and dogs, the most prominent finding was

muscle damage at the site of intramuscular injection.[10][11] Intravenous administration in dogs

for one month did not produce toxic signs.[12]

Nephrotoxicity
Studies in rabbits, a species sensitive to cephalosporin-induced nephrotoxicity, have been

conducted. Intravenous administration of Cefazolin at doses of 300 mg/kg produced

degenerative changes in the kidneys.[10][11] For comparison, cephaloridine induced tubular

necrosis at a lower dose of 100 mg/kg.[10][11]

Reproductive and Developmental Toxicity
Cefazolin was not found to be teratogenic in mice or rabbits.[10][11] It also did not affect the

reproductive performance or offspring of rats when administered prior to and during mating,

gestation, and lactation.[10][11] However, a study on Cefazolin impurities in zebrafish embryos

suggested that certain impurities could have embryotoxic, cardiotoxic, and neurotoxic effects.

[14][15][16]
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Experimental Protocols
Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) of Cefazolin.

Animal Models: Male and female adult mice (e.g., Carworth Farms, ICR-JCL) and rats (e.g.,

Charles River Laboratories).[11]

Methodology:

Animals are divided into groups, with each group receiving a single dose of Cefazolin via a

specific route (intravenous, intraperitoneal, subcutaneous, or oral).[11]

A control group receives the vehicle (e.g., sterile water or 0.9% NaCl).[11]

Doses are typically administered in a graded series.[11]

Animals are observed for a specified period (e.g., 7-10 days) for signs of toxicity and

mortality.[11]

The LD50 is calculated using appropriate statistical methods.
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Caption: Workflow for Acute Toxicity Studies.

Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)

profile of Cefazolin.

Animal Models: Rats, dogs, cats.[3][8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1200260?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11110984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12311570/
https://www.researchgate.net/publication/317289239_Pharmacokinetics_of_cefazolin_for_prophylactic_administration_to_dogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

A known dose of Cefazolin is administered to the animals, typically intravenously or

intramuscularly.[9]

Blood samples are collected at predetermined time points.

Plasma is separated and analyzed for Cefazolin concentrations using a validated

analytical method, such as high-performance liquid chromatography (HPLC).[17]

Pharmacokinetic parameters (Cmax, Tmax, T½, AUC) are calculated from the plasma

concentration-time data using appropriate software.

Nephrotoxicity Studies
Objective: To assess the potential for Cefazolin to cause kidney damage.

Animal Model: Rabbits (known to be sensitive to cephalosporin nephrotoxicity).[11]

Methodology:

Cefazolin is administered intravenously for a specified number of days at varying dose

levels.[11]

A positive control group may be included (e.g., receiving cephaloridine).[11]

At the end of the treatment period, animals are euthanized, and their kidneys are collected

for histopathological examination.[11]

The presence and severity of renal tubular damage are assessed microscopically.[11]

Conclusion
Preclinical studies have established that Cefazolin is a potent antibiotic with a favorable

pharmacokinetic profile and a low level of systemic toxicity. The primary toxicological finding is

local irritation at the injection site. While high doses can induce nephrotoxicity in sensitive

species, the risk appears to be lower than that of some other cephalosporins. These data have

supported the successful clinical development and widespread use of Cefazolin. Further
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research could focus on the toxic potential of impurities and the development of formulations to

minimize local tissue reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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